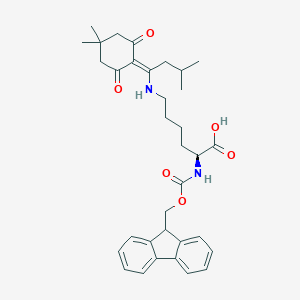
Fmoc-Lys(IvDde)-OH
描述
Fmoc-Lys(IvDde)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl ester), is a derivative of lysine used in solid-phase peptide synthesis. This compound is particularly valuable due to its orthogonal protecting groups, which allow for selective deprotection and modification of the lysine side chain during peptide synthesis.
科学研究应用
Chemistry: Fmoc-Lys(IvDde)-OH is widely used in the synthesis of complex peptides, including cyclic and branched peptides. Its orthogonal protecting groups allow for selective modifications, making it a valuable tool in peptide chemistry.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes, inhibitors, or therapeutic agents. Its ability to introduce specific modifications makes it useful in studying protein interactions and functions.
Medicine: this compound is used in the development of peptide-based drugs and vaccines
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its orthogonal protecting groups facilitate the production of high-purity peptides with specific modifications.
作用机制
Target of Action
Fmoc-Lys(IvDde)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. The role of this compound is to add a lysine residue to the peptide chain in a controlled manner .
Mode of Action
This compound is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde . It has very similar chemical properties to Fmoc-Lys(Dde)-OH, except that the side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . This compound is used in Fmoc solid-phase peptide synthesis (SPPS), where the Fmoc group is removed under basic conditions, allowing the free amine to react with the next activated amino acid .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and modification. The ivDde protecting group can be selectively removed, leaving the peptide on resin and the remaining side chain protecting groups intact . This allows for the selective modification of the ε-lysine amino group .
Result of Action
The result of the action of this compound is the incorporation of a lysine residue into a peptide chain in a controlled manner. This allows for the synthesis of complex peptides with specific sequences and modifications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc removal and subsequent peptide bond formation can be affected by the pH, temperature, and solvent used in the reaction . Additionally, the stability of the ivDde protecting group can be influenced by the presence of other functional groups in the peptide chain .
生化分析
Biochemical Properties
Fmoc-Lys(IvDde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins. The compound’s localization or accumulation may also be affected .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(IvDde)-OH typically involves the protection of the lysine amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (IvDde) group. The process begins with the protection of the lysine amino group using Fmoc chloride in the presence of a base such as sodium carbonate. The side chain amino group is then protected using IvDde chloride under mild basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the IvDde group can be selectively removed using hydrazine in dimethylformamide (DMF).
Substitution Reactions: The lysine side chain can undergo substitution reactions to introduce various functional groups, enhancing the versatility of the peptide.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; 2% hydrazine in DMF for IvDde removal.
Substitution: Various electrophiles can be used to modify the lysine side chain after deprotection.
Major Products:
Deprotected Lysine: Removal of the Fmoc and IvDde groups yields free lysine, which can be further modified or incorporated into peptides.
Modified Peptides: Substitution reactions yield peptides with diverse functional groups on the lysine side chain.
相似化合物的比较
Fmoc-Lys(Boc)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group for side chain protection, which is removed under acidic conditions.
Fmoc-Lys(Mtt)-OH: This compound uses a 4-methyltrityl (Mtt) group for side chain protection, which is removed using trifluoroacetic acid (TFA).
Uniqueness: Fmoc-Lys(IvDde)-OH is unique due to its use of the IvDde group, which can be selectively removed under mild conditions using hydrazine
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454104 | |
| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204777-78-6 | |
| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Lys(ivDde)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


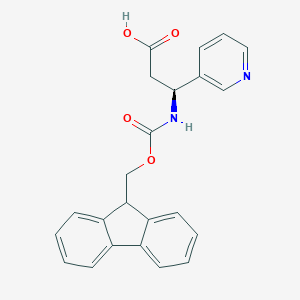
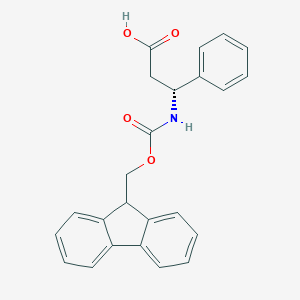
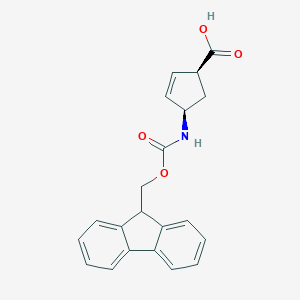
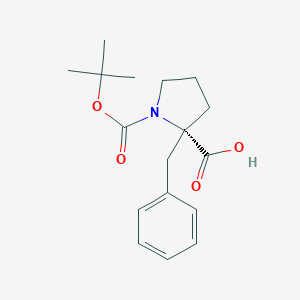
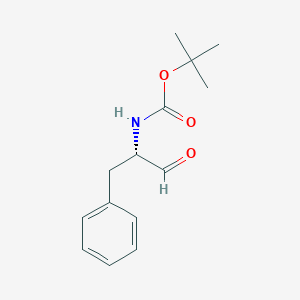
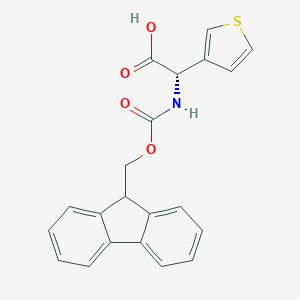
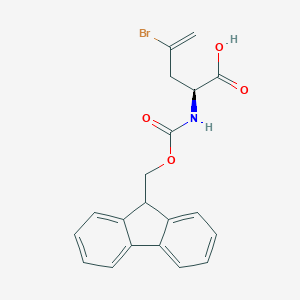
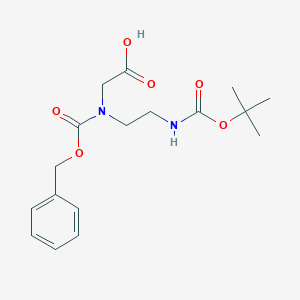
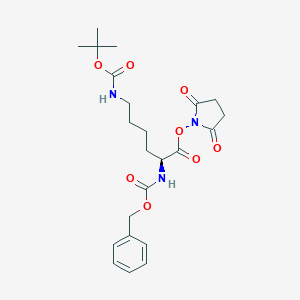
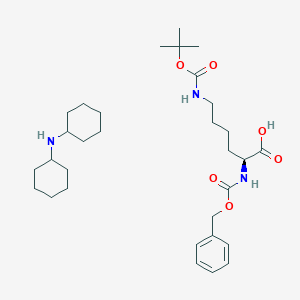

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)


